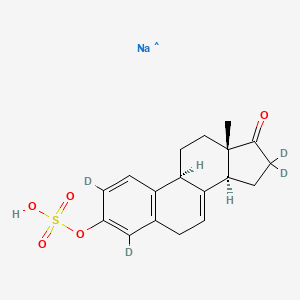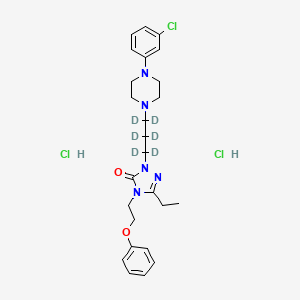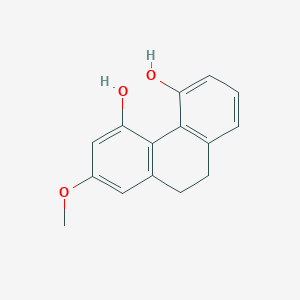
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyruvate Carboxylase-IN-1 is a potent inhibitor of pyruvate carboxylase, an enzyme that plays a crucial role in gluconeogenesis and lipogenesis. This compound is known for its ability to inhibit pyruvate carboxylase activity in both cell-based and cell-free assays, making it a valuable tool in biochemical research .
Métodos De Preparación
The synthesis of Pyruvate Carboxylase-IN-1 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Pyruvate Carboxylase-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Pyruvate Carboxylase-IN-1 can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Aplicaciones Científicas De Investigación
Pyruvate Carboxylase-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of pyruvate carboxylase and to develop new inhibitors for therapeutic purposes.
Biology: The compound is used to investigate the role of pyruvate carboxylase in various metabolic pathways, including gluconeogenesis and lipogenesis.
Medicine: Pyruvate Carboxylase-IN-1 is being explored as a potential therapeutic agent for conditions such as diabetes and cancer, where pyruvate carboxylase activity is dysregulated.
Industry: The compound is used in the development of new drugs and in the study of metabolic disorders
Mecanismo De Acción
Pyruvate Carboxylase-IN-1 exerts its effects by binding to the active site of pyruvate carboxylase, thereby inhibiting its activity. This inhibition disrupts the conversion of pyruvate to oxaloacetate, a critical step in gluconeogenesis and lipogenesis. The molecular targets involved include the biotin carboxylase and carboxyltransferase domains of pyruvate carboxylase. The pathways affected by this inhibition include the tricarboxylic acid cycle and various biosynthetic pathways .
Comparación Con Compuestos Similares
Pyruvate Carboxylase-IN-1 is unique in its high potency and specificity for pyruvate carboxylase. Similar compounds include:
Acetyl-CoA carboxylase inhibitors: These compounds inhibit a different carboxylase enzyme involved in fatty acid metabolism.
Propionyl-CoA carboxylase inhibitors: These inhibitors target another carboxylase enzyme involved in amino acid metabolism.
3-Methylcrotonyl-CoA carboxylase inhibitors: These compounds inhibit an enzyme involved in leucine catabolism. Compared to these inhibitors, Pyruvate Carboxylase-IN-1 is more specific for pyruvate carboxylase and has a higher potency, making it a valuable tool for studying this enzyme
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-methoxy-9,10-dihydrophenanthrene-4,5-diol |
InChI |
InChI=1S/C15H14O3/c1-18-11-7-10-6-5-9-3-2-4-12(16)14(9)15(10)13(17)8-11/h2-4,7-8,16-17H,5-6H2,1H3 |
Clave InChI |
KQMGXHNRKZYDEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)O)C3=C(CC2)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


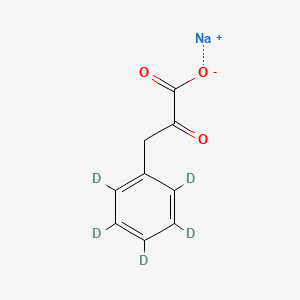


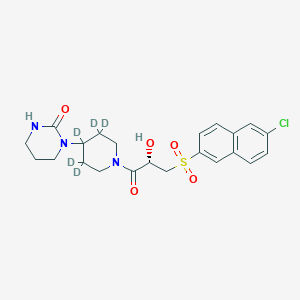
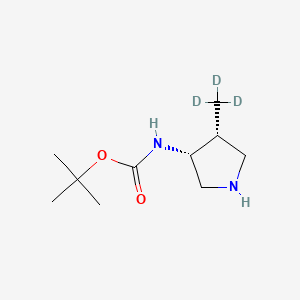
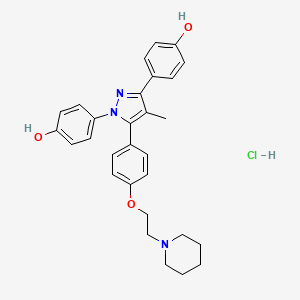
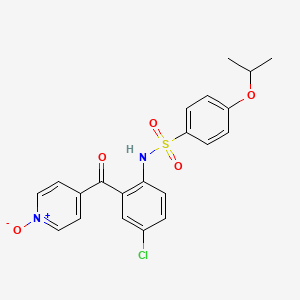
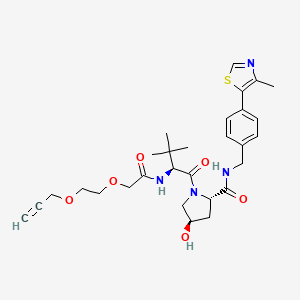
![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
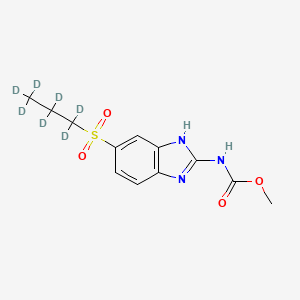
![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)
![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
